N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide

physicochemical property optimization CNS drug-like space oral bioavailability prediction

N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide (CAS 1396687-32-3) is a synthetic benzamide derivative that integrates a para-dimethylsulfamoyl electron‑withdrawing group with a flexible cyclopropyl‑hydroxypropyl side chain. This scaffold combines a hydrogen‑bond‑donor‑rich sulfonamide moiety with a constrained cyclopropyl ring—a motif associated with enhanced metabolic stability and target pre‑organization in drug design.

Molecular Formula C15H22N2O4S
Molecular Weight 326.41
CAS No. 1396687-32-3
Cat. No. B2603034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide
CAS1396687-32-3
Molecular FormulaC15H22N2O4S
Molecular Weight326.41
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2CC2)O
InChIInChI=1S/C15H22N2O4S/c1-17(2)22(20,21)13-7-5-12(6-8-13)15(19)16-10-9-14(18)11-3-4-11/h5-8,11,14,18H,3-4,9-10H2,1-2H3,(H,16,19)
InChIKeyQDHQICMCOVKJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide (CAS 1396687-32-3): A Dual-Functional Scaffold Bridging Polar and Hydrophobic Pharmacophores


N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide (CAS 1396687-32-3) is a synthetic benzamide derivative that integrates a para-dimethylsulfamoyl electron‑withdrawing group with a flexible cyclopropyl‑hydroxypropyl side chain [1]. This scaffold combines a hydrogen‑bond‑donor‑rich sulfonamide moiety with a constrained cyclopropyl ring—a motif associated with enhanced metabolic stability and target pre‑organization in drug design [2]. The compound’s moderate lipophilicity (XLogP3 = 0.8) and relatively high topological polar surface area (tPSA ≈ 89.6 Ų computed) position it within a property space typical of orally bioavailable CNS‑penetrant lead candidates, distinguishing it from simpler benzamide analogs that lack the additional hydrogen‑bond capacity of the dimethylsulfamoyl group [1].

CNS lead optimization scaffold with reported low lipophilicity and high polar surface area
Dimethylsulfamoyl motif supports selectivity screening for GPCR targets
Cyclopropyl-hydroxypropyl side chain enables conformational restriction studies

Why N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide Cannot Be Casually Substituted by Generic In-Class Analogs


Within the sulfamoyl‑benzamide class, even minor modifications at the 4‑position or on the amide side chain can cause a >100‑fold shift in receptor selectivity (CB2 vs CB1) and completely ablate in vivo efficacy in neuropathic pain models [1]. The target compound’s combination of a secondary alcohol (a metabolically labile but strategically tunable H‑bond donor/acceptor) and a cyclopropyl ring (which rigidifies the trajectory of the hydroxyl group and resists CYP450 oxidation) creates a differentiated conformational ensemble that simpler linear‑chain analogs or des‑hydroxy derivatives cannot replicate [2]. Additionally, the dimethylsulfamoyl group contributes both a strong electron‑withdrawing effect and extra H‑bond acceptor capacity compared to a simple sulfonamide or methylsulfonyl analog, potentially altering residence time on targets that engage the amide carbonyl via a water‑mediated hydrogen‑bond network. These intra‑class differences mean that generic substitution—even with a compound sharing the same core—carries a high risk of loss of target engagement, selectivity, and pharmacokinetic profile.

Class mismatch Minor 4-position modifications may shift receptor selectivity by >100-fold; generic sulfamoyl analogs may not recapitulate target engagement.
Conformation risk Linear-chain or des-hydroxy analogs lack the cyclopropyl-imposed conformational restriction, potentially altering binding kinetics.
Pharmacophore loss Replacing –SO₂NMe₂ with –SO₂NH₂ or –SO₂Me may reduce H-bond acceptor capacity and compromise selectivity profiles.

N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Hydrogen‑Bond Capacity Drives Higher Topological Polar Surface Area Relative to Propyl and Cyano Analogs

The dimethylsulfamoyl group confers significantly greater H‑bond acceptor count (5) and topological polar surface area (tPSA) compared to analogs where the 4‑position bears smaller substituents. While no head‑to‑head biological data exist, this property difference directly governs passive permeability and P‑glycoprotein recognition, making the compound a distinct chemical tool for probing target engagement where polar contacts in the solvent‑exposed region are essential [1].

H‑Bond Acceptor Count
Cross-study comparable
5 H-bond acceptors vs. 3 in propyl analog (+67%)
Supports target engagement requiring polar contacts
Computed descriptors (PubChem); biological correlation not directly assessed
physicochemical property optimization CNS drug-like space oral bioavailability prediction

Moderate Lipophilicity (XLogP3 = 0.8) Occupies a Different PK Space Than 4‑Cyano Analog (Predicted XLogP3 ≈ 1.5)

The target compound’s measured/computed XLogP3 of 0.8 is substantially lower than the predicted value for the 4‑cyano analog (~1.5, based on fragment contribution methods), placing it in a more favorable range for CNS drugs (optimal CNS LogP ≈ 1.0–2.5 but with lower LogP correlating with reduced hERG and CYP2D6 liability) [1].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 0.8 vs. ~1.5 for 4‑cyano analog (ΔLogP −0.7)
Favorable CNS MPO profile; may reduce tissue accumulation risk
Computed; in vivo PK comparison needed to confirm clearance benefit
lipophilicity optimization ADME prediction LogP-driven selectivity

Cyclopropyl‑Hydroxypropyl Side Chain Differentiates from Simple N‑Substituted Benzamides in Conformational Pre‑organization

The cyclopropyl group imposes a gauche conformational preference on the adjacent C‑OH bond (confirmed crystallographically in related β‑cyclopropyl alcohols), which rigidifies the hydroxyl orientation relative to the amide plane. This contrasts with simple linear N‑alkyl benzamides (e.g., N‑propyl‑4‑(dimethylsulfamoyl)benzamide) where free rotation around the C‑C bonds reduces pre‑organization entropy [1][2].

Conformational Pre‑organization
Supporting evidence
Cyclopropyl ring restricts rotation (energy barrier >3 kcal/mol); linear analogs show free rotation
May confer slower off-rates via persistent H‑bond geometry
Based on gas-phase calculations and crystallographic survey; target binding data unavailable
conformational restriction metabolic stability cyclopropyl medicinal chemistry

Sulfamoyl Group Enables Dual H‑Bond Donor/Acceptor Character Absent in Simple Sulfonamide Matched Molecular Pairs

The dimethylsulfamoyl group (–SO₂NMe₂) acts as a pure H‑bond acceptor, whereas the corresponding sulfonamide (–SO₂NH₂) is also a donor. In sulfamoyl benzamide CB2 ligand series, the –SO₂NMe₂ variant showed 120‑fold functional selectivity for CB2 over CB1, while the unsubstituted sulfonamide analog lost all selectivity (<10‑fold) [1]. Although the target compound’s CB2 affinity has not been directly reported, this structure–activity relationship (SAR) from a closely matched scaffold strongly suggests that the dimethylsulfamoyl group is non‑negotiable for maintaining selectivity in this chemotype.

Sulfamoyl vs. Sulfonamide Selectivity
Class-level inference
Dimethylsulfamoyl analog showed 120‑fold CB2 selectivity; unsubstituted sulfonamide lost selectivity
–SO₂NMe₂ motif critical for CB2 receptor discrimination
Inferred from class series; direct data on this compound not reported
matched molecular pair analysis sulfonamide vs sulfamoyl target engagement

Rotatable Bond Count (7) and Molecular Weight (326.4 Da) Place the Compound in a Favorable Oral Bioavailability Space vs. Higher‑MW In‑Class Candidates

With a molecular weight of 326.4 Da and 7 rotatable bonds, the compound adheres to all Lipinski Rule of Five criteria (MW <500, LogP ≤5, HBD ≤5, HBA ≤10). In contrast, many biologically active sulfamoyl benzamide derivatives in the patent literature exceed MW 450 and contain 10+ rotatable bonds, which often compromises passive permeability [1][2].

Drug‑likeness Parameters
Supporting evidence
MW 326.4 Da, 7 rotatable bonds; vs. later lead MW ~480 Da, 12 rotatable bonds (−32% MW, −42% Nrotb)
Early‑stage scaffold with room for property‑preserving substitution
Computed properties; no assay data comparing downstream ADME
Lipinski Rule of Five oral druggability lead optimization

Absence of an Aniline Nitrogen Reduces Mutagenicity Risk Compared to 4‑Amino‑Substituted Benzamide Analogs

The target compound lacks the aniline (primary aromatic amine) substructure present in compounds such as 4‑amino‑N‑(3‑cyclopropyl‑3‑hydroxypropyl)benzamide. Aromatic amines are a well‑documented structural alert for mutagenicity (Ames‑positive). While no direct Ames data exist for either compound, the absence of this alert in the target compound represents a lower regulatory risk profile for procurement into screening cascades that require a negative Ames test before progression [1][2].

Genotoxicity Alert Absence
Supporting evidence
No aromatic amine substructure; 4‑amino analog contains Ames‑positive alert
Lower regulatory risk for hit‑to‑lead triage
In silico structural alert assessment; experimental Ames data lacking
genotoxicity screening structural alert avoidance procurement safety

N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide: Optimal Procurement and Application Scenarios


CNS Lead Optimization Programs Requiring a Low‑LogP, High‑tPSA Starting Scaffold

With an XLogP3 of 0.8 and computed tPSA of approximately 89.6 Ų, the compound resides in the favorable quadrant of the CNS multiparameter optimization (MPO) scoring grid (CNS MPO >5.0). Medicinal chemistry teams seeking to develop brain‑penetrant drug candidates—particularly for targets such as CB2 receptors implicated in neuropathic pain and neuroinflammation—can use this scaffold as a starting point that already meets key CNS drug‑like criteria, unlike the more lipophilic 4‑cyano analog [1]. The sulfamoyl benzamide class has established precedent for functional CB2 selectivity and in vivo efficacy in rodent pain models, providing confidence in the chemotype’s translatability [2].

Selectivity Screening Cascades Where Dimethylsulfamoyl Is Required for Target Discrimination

The dimethylsulfamoyl group has been directly implicated in conferring >100‑fold functional selectivity for CB2 over CB1 in closely related sulfamoyl benzamides [1]. Research groups building selectivity panels should prioritize procurement of dimethylsulfamoyl‑bearing compounds over sulfonamide or methylsulfonyl analogs when the screening hypothesis involves GPCRs (e.g., cannabinoid receptors, adenosine receptors) where the –SO₂NMe₂ motif engages a specific sub‑pocket. The cyclopropyl‑hydroxypropyl side chain adds further conformational restriction that may enhance subtype selectivity [1].

Early‑Stage SAR Exploration with Room for Property‑Preserving Substitution

At 326.4 Da, the compound is significantly lighter than many advanced sulfamoyl benzamide leads that exceed 450 Da, leaving approximately 120–170 Da of molecular weight ‘budget’ for introducing additional substituents while remaining within Lipinski guidelines [1][2]. This makes it an attractive core scaffold for parallel synthesis or library enumeration programs. The secondary alcohol provides a synthetic handle for further derivatization (e.g., esterification, carbamate formation, or oxidation to a ketone for reductive amination), enabling rapid exploration of the side‑chain SAR without altering the critical benzamide‑sulfamoyl pharmacophore [1].

Genotoxicity‑Aware Hit‑to‑Lead Triage Where Aniline‑Containing Analogs Are Excluded

The absence of an aromatic amine structural alert in the target compound—in contrast to 4‑amino‑substituted benzamide analogs—makes it suitable for procurement into screening cascades that employ early‑stage in silico genotoxicity filtering or require Ames‑negative certification before compound progression [1]. Teams operating under ICH M7 guidelines for DNA‑reactive impurity control can prioritize this scaffold over aniline‑containing matched molecular pairs, reducing the risk of late‑stage attrition due to mutagenicity flags [2].

Application
Selection Property
Validation Focus
CNS lead optimization programs
Low‑LogP, high‑tPSA scaffold
Brain penetration and MPO score assessment
GPCR selectivity screening cascades
Dimethylsulfamoyl motif for target discrimination
CB2/CB1 functional selectivity assays
Early‑stage SAR exploration
Low molecular weight with substitution budget
Synthetic derivatization and property monitoring
Genotoxicity‑aware triage
Absence of aromatic amine alert
In silico alert profiling and Ames test planning
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